2',5'-Dichloro-2,2-dimethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

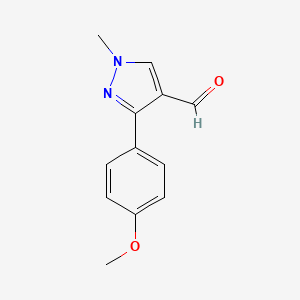

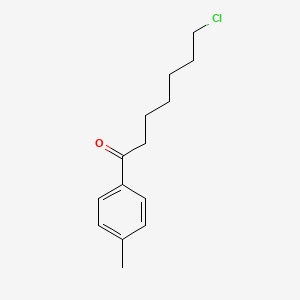

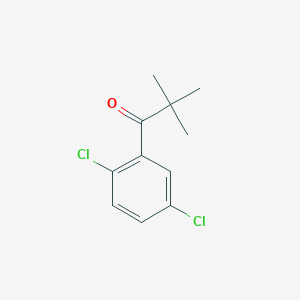

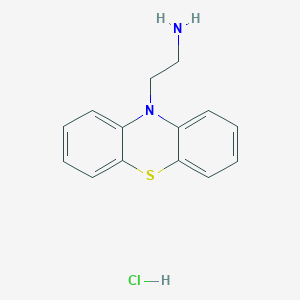

2’,5’-Dichloro-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2’,5’-Dichloro-2,2-dimethylpropiophenone consists of a propiophenone backbone with two chlorine atoms at the 2’ and 5’ positions and two methyl groups at the 2,2-positions .Aplicaciones Científicas De Investigación

Heat-Reversible Crystalline Polymers

The oxidative polymerization of alkylated phenols, including 2,5-dimethylphenol, leads to the synthesis of new heat-reversible crystalline poly(alkylated phenylene oxide)s. These materials exhibit unique properties, such as high melting points and the ability to recrystallize after melting, making them promising for advanced material applications (Higashimura et al., 2000).

Chemical Synthesis and Catalysis

Regioselective chemical reactions, such as the addition of mesitol to dichloropyridine, demonstrate the potential of 2',5'-Dichloro-2,2-dimethylpropiophenone derivatives in facilitating precise chemical synthesis. The choice of catalyst and solvent plays a significant role in controlling the addition and the resulting chemical structure, showcasing the compound's versatility in organic synthesis (Ruggeri et al., 2008).

Synthesis of Atropisomeric Compounds

Research on the synthesis of (±)-polysiphenol and other analogues highlights the compound's role in the formation of atropisomeric structures, which are molecules that exhibit hindered rotation about a bond. These structures have significant implications in the field of chiral chemistry and drug design (Braddock et al., 2022).

Anticancer Activity of Schiff Bases

The compound's derivatives have been explored for their biological activities, including anticancer properties. Schiff bases derived from 2',5'-Dichloro-2,2-dimethylpropiophenone have shown promising results in cytotoxic studies against cancer cell lines, indicating potential applications in the development of new anticancer agents (Uddin et al., 2020).

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWOHVUIEWEWHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642482 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dichloro-2,2-dimethylpropiophenone | |

CAS RN |

898766-60-4 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)